molecular formula C29H28N4O7 B11435398 N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No.: B11435398
M. Wt: 544.6 g/mol
InChI Key: CXUIDEAYOKTTBS-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a complex organic compound that features a benzodioxole moiety, a quinazoline ring, and an ethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzodioxole moiety through cyclization reactions.
  • Synthesis of the quinazoline ring via condensation reactions.
  • Coupling of the ethoxyphenyl group with the quinazoline intermediate.
  • Final assembly of the compound through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide may have various scientific research applications, including:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide would depend on its specific biological target. Generally, compounds with similar structures may:

    Bind to enzymes or receptors: Modulating their activity.

    Interfere with cellular pathways: Affecting processes such as cell division or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Known for their anticancer and antimicrobial properties.

    Benzodioxole derivatives: Studied for their psychoactive and therapeutic effects.

    Ethoxyphenyl compounds: Often explored for their pharmacological activities.

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is unique due to its combination of these three distinct moieties, which may confer unique biological activities and chemical properties.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C29H28N4O7

Molecular Weight

544.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C29H28N4O7/c1-2-38-21-10-8-20(9-11-21)31-27(35)17-33-23-6-4-3-5-22(23)28(36)32(29(33)37)14-13-26(34)30-16-19-7-12-24-25(15-19)40-18-39-24/h3-12,15H,2,13-14,16-18H2,1H3,(H,30,34)(H,31,35)

InChI Key

CXUIDEAYOKTTBS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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